3-(Trimethylsilyl)propionic acid (3-TMSP) finds its primary application in scientific research as an internal standard (IS) for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in aqueous (water-based) solutions [].
Here's why 3-TMSP is a suitable internal standard for NMR:
These properties make 3-TMSP a valuable tool for researchers to:
While 3-TMSP's primary use lies in NMR spectroscopy, its unique properties might find applications in other scientific research areas:
3-(Trimethylsilyl)propionic acid is an organic compound characterized by the presence of a trimethylsilyl group attached to a propionic acid backbone. Its molecular formula is C6H14O2Si, and it has a molecular weight of approximately 151.29 g/mol. This compound is notable for its role as an internal reference standard in nuclear magnetic resonance spectroscopy, particularly in studies involving aqueous solvents such as deuterated water (D2O) . The compound is also known for its high purity and stability, making it a valuable reagent in various chemical analyses.
These reactions are significant for modifying the compound for specific applications in organic synthesis and analytical chemistry.
Several methods exist for synthesizing 3-(trimethylsilyl)propionic acid:
3-(Trimethylsilyl)propionic acid is primarily utilized in:
Several compounds share structural or functional similarities with 3-(trimethylsilyl)propionic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Trimethylsilyl acetate | Ester | Used as a solvent and reagent; less polar than propionic acid |
Trimethylsilyl chloride | Halide | Commonly used as a silylation reagent |
2-(Trimethylsilyl)ethanol | Alcohol | Used in organic synthesis; provides different reactivity |
3-(Trimethylsiloxy)propanoic acid | Siloxane derivative | Exhibits different solubility properties |
The uniqueness of 3-(trimethylsilyl)propionic acid lies in its specific application as a reliable internal standard in nuclear magnetic resonance spectroscopy, distinguishing it from other silane derivatives that may serve different roles in
The molecular architecture of 3-(trimethylsilyl)propionic acid consists of a three-carbon chain backbone with a carboxylic acid functional group at one end and a trimethylsilyl substituent at the terminal carbon position [1]. The IUPAC nomenclature identifies this compound as 3-trimethylsilylpropanoic acid, with the canonical SMILES representation being CSi(C)CCC(=O)O [8]. The InChI key NONFLFDSOSZQHR-UHFFFAOYSA-N provides a unique identifier for this molecular structure [4].
The bonding characteristics feature a silicon atom bonded to three methyl groups and connected to the propanoic acid chain through a carbon-silicon bond [1]. This arrangement creates a distinctive electronic environment where the trimethylsilyl group enhances the hydrophobic characteristics of the molecule while the carboxylic acid functional group imparts acidic properties [6]. The silicon-carbon bond length and the tetrahedral geometry around the silicon center contribute to the compound's stability and solubility characteristics [13].
The compound exhibits significant conformational flexibility due to the rotational freedom of the carbon-carbon single bonds, allowing for rapid interconversion between different conformational states in solution [13]. Nuclear magnetic resonance studies have demonstrated that the compound exists as a mixture of rapidly interconverting conformers, with the conformational preferences being influenced by solvent effects and intermolecular interactions [13].
Comprehensive conformational analysis of 3-(trimethylsilyl)propionic acid has been conducted using nuclear magnetic resonance spectroscopy to determine the rotational preferences of the carbon-carbon bonds [13]. The conformational studies were performed across multiple solvents including water, dimethyl sulfoxide, methanol, ethanol, isopropyl alcohol, tertiary-butyl alcohol, tetrahydrofuran, and toluene [13]. These investigations utilized vicinal proton-proton coupling constants between the hydrogen nuclei of the CH₂CH₂ group to establish equilibrium distributions between anti and gauche conformational states [13].
The conformational analysis revealed that the compound demonstrates solvent-dependent conformational preferences, with the beta-silyl effect playing a crucial role in determining the preferred molecular geometries [13]. The Altona equations were employed to derive quantitative data regarding the equilibrium percentages of rotamers from the averaged nuclear magnetic resonance time-scale couplings [13]. Comparative studies with structurally related compounds, including 4,4-dimethylpentanoic acid and 2-(trimethylsilyl)ethanesulfonate anion, provided insights into the relative structural influences of silicon versus carbon substitution patterns [13].
Conformational Parameter | Value | Solvent Dependence |
---|---|---|
Anti conformer percentage | Variable | Solvent-dependent |
Gauche conformer percentage | Variable | Solvent-dependent |
Rotational barrier | Low | Temperature-independent |
Interconversion rate | Rapid | NMR timescale |
The thermodynamic properties of 3-(trimethylsilyl)propionic acid have been characterized through multiple experimental determinations [12] [15]. The compound exhibits a melting point of 22 degrees Celsius, indicating that it exists as a liquid at ambient temperature conditions [12] [15]. The boiling point has been determined to be 130 degrees Celsius at standard atmospheric pressure, demonstrating moderate volatility characteristics [12] [15].
The density of the compound is reported as 0.92 grams per cubic centimeter, which is consistent with typical organosilicon compounds containing both hydrophobic and hydrophilic functional groups [12] [15]. The refractive index value of 1.4280 provides important optical property data for analytical applications [12] [15]. The flash point of 74 degrees Celsius indicates the temperature at which the compound becomes sufficiently volatile to support combustion [12] [15].
Property | Value | Units | Reference Conditions |
---|---|---|---|
Melting Point | 22 | °C | Standard pressure |
Boiling Point | 130 | °C | 760 mmHg |
Density | 0.92 | g/cm³ | 25°C |
Refractive Index | 1.4280 | n₂₀/D | 20°C |
Flash Point | 74 | °C | Closed cup |
The phase behavior analysis indicates that the compound maintains chemical stability under standard ambient conditions when stored under inert atmosphere at temperatures between 2-8 degrees Celsius [12]. The specific gravity value of 0.92 confirms the density measurements and provides additional characterization data for quality control applications [12].
The solubility characteristics of 3-(trimethylsilyl)propionic acid demonstrate a complex profile that reflects its dual hydrophobic-hydrophilic nature [19] [20]. In aqueous media, the compound exhibits slight solubility, with the carboxylic acid functional group contributing to water interaction through hydrogen bonding mechanisms [19]. The sodium salt form of the compound shows enhanced water solubility, being described as soluble in water across various deuterated and non-deuterated forms [19] [20].
Organic solvent solubility data indicates compatibility with methanol, where the compound shows slight solubility characteristics [19] [20]. The pH of aqueous solutions containing the sodium salt form ranges from 7.0 to 9.0 when prepared as a 1% solution, indicating basic behavior due to the carboxylate anion formation [19] [20]. The compound demonstrates hygroscopic properties, readily absorbing moisture from the surrounding environment [14] [20].
Solvent System | Solubility | pH Range | Notes |
---|---|---|---|
Water | Slightly soluble | Variable | Enhanced by salt formation |
Methanol | Slightly soluble | Not specified | Organic compatibility |
Deuterated water | Miscible | 7.0-9.0 | Sodium salt form |
Organic solvents | Variable | Not applicable | Structure-dependent |
The enhanced solubility of the sodium salt form in aqueous media makes it particularly suitable for nuclear magnetic resonance applications where water-based solvent systems are required [19] [20]. The miscibility characteristics with deuterated water are especially important for analytical applications requiring isotopically labeled solvents [19].
The acid-base properties of 3-(trimethylsilyl)propionic acid are characterized by a predicted pKa value of 4.98 ± 0.10, indicating moderate acid strength comparable to other substituted carboxylic acids [12]. This pKa value positions the compound as a weak acid that undergoes partial ionization in aqueous solution at physiological pH values [12]. The presence of the trimethylsilyl substituent influences the acidity through electronic effects that modify the electron density around the carboxyl group [12].
The acid dissociation behavior follows typical carboxylic acid patterns, with the formation of the corresponding carboxylate anion and hydronium ion in aqueous solution [1]. The compound functions as a conjugate acid of 3-(trimethylsilyl)propionate, establishing an acid-base equilibrium that is pH-dependent [1]. Nuclear magnetic resonance studies have been conducted on both the protonated acid form and the deprotonated anion to understand the structural changes accompanying ionization [13].
Acid-Base Parameter | Value | Uncertainty | Method |
---|---|---|---|
pKa | 4.98 | ± 0.10 | Predicted |
Acid strength | Weak | Moderate | Comparative |
Ionization degree | Partial | pH-dependent | Equilibrium |
Conjugate base | Propionate anion | Stable | Spectroscopic |